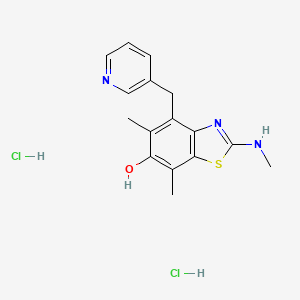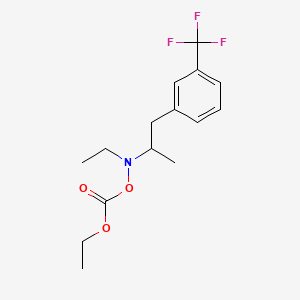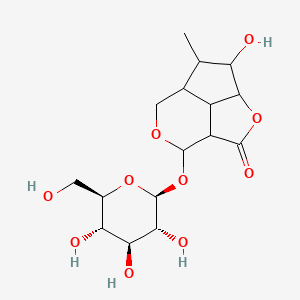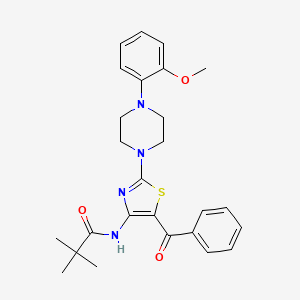
66G2Urf5HG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 66G2Urf5HG involves the reaction of 5-benzoyl-2-(4-(2-methoxyphenyl)-1-piperazinyl)-4-thiazole with 2,2-dimethylpropanoyl chloride under appropriate conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
66G2Urf5HG: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
66G2Urf5HG: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, particularly in the modulation of neurological pathways.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
66G2Urf5HG: can be compared with other similar compounds, such as:
- N-(5-benzoyl-2-(4-(2-hydroxyphenyl)-1-piperazinyl)-4-thiazolyl)-2,2-dimethylpropanamide
- N-(5-benzoyl-2-(4-(2-methoxyphenyl)-1-piperazinyl)-4-thiazolyl)-2-methylpropanamide
- N-(5-benzoyl-2-(4-(2-methoxyphenyl)-1-piperazinyl)-4-thiazolyl)-3-hydroxy-2,2-dimethylpropanamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of This compound lies in its specific substitution pattern and its interaction with cytochrome P450 enzymes.
Propiedades
| 1137536-21-0 | |
Fórmula molecular |
C26H30N4O3S |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
N-[5-benzoyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C26H30N4O3S/c1-26(2,3)24(32)27-23-22(21(31)18-10-6-5-7-11-18)34-25(28-23)30-16-14-29(15-17-30)19-12-8-9-13-20(19)33-4/h5-13H,14-17H2,1-4H3,(H,27,32) |
Clave InChI |
AMMLHWSENDUVHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=C(SC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




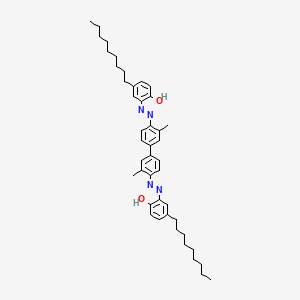


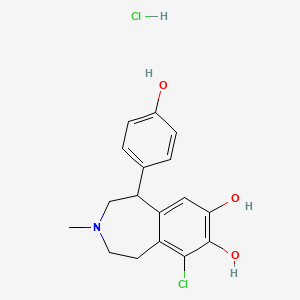
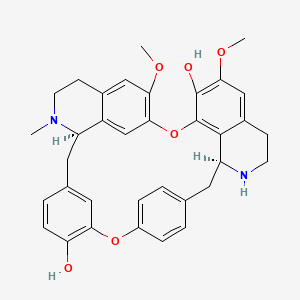
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)

